molecular formula C17H20FN3O3 B5547886 5-({[(dimethylamino)(4-fluorophenyl)acetyl]amino}methyl)-N-methyl-2-furamide

5-({[(dimethylamino)(4-fluorophenyl)acetyl]amino}methyl)-N-methyl-2-furamide

Cat. No. B5547886
M. Wt: 333.36 g/mol
InChI Key: IHFLIEXNXWIWFA-UHFFFAOYSA-N
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Description

Compounds with complex structures including furamide derivatives and those with dimethylamino and fluorophenyl groups are significant in medicinal chemistry due to their potential biological activities. The synthesis, analysis, and understanding of their molecular structure, chemical reactions, and properties are crucial for the development of new chemicals and materials.

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, starting from simple precursors to achieve the desired molecular architecture. Techniques such as reductive amination, cross-coupling reactions, and condensation can be employed to introduce various functional groups into the molecule. For instance, the synthesis of fluorine-containing compounds and their derivatives involves specific reagents and conditions to incorporate the fluorine atom or fluorinated groups into the molecular framework effectively, enhancing the compound's properties due to fluorine's unique characteristics (Bakhotmah & Al-Otaibi, 2020).

Scientific Research Applications

Antimicrobial Applications

Compounds structurally related to "5-({[(dimethylamino)(4-fluorophenyl)acetyl]amino}methyl)-N-methyl-2-furamide" have shown promising antimicrobial activities. For instance, new derivatives synthesized from 5-acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxamides displayed in vitro antimicrobial efficacy, highlighting the potential for the development of novel antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Antiprotozoal Activity

Research into compounds with similar frameworks has also extended into antiprotozoal activities. Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have been synthesized, demonstrating strong DNA affinities and potent in vitro activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting their utility as antiprotozoal agents (Ismail et al., 2004).

Antitumor Potential

Derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, specifically those with substitutions at the 5-position, were found to possess in vivo antitumor activity against solid tumors, underlining the importance of electron-withdrawing substituents in enhancing the antitumor potential of such compounds (Denny, Atwell, Rewcastle, & Baguley, 1987).

Synthesis Methods

The literature also provides insights into synthesis methods for compounds with comparable structures. For example, the synthesis of 5-methylfuro[3,2-c]quinolin-4(5H)-one via palladium-catalysed cyclisation of N-(2-iodophenyl)-N-methyl-3-furamide offers a novel pathway to generate structurally related compounds, potentially opening avenues for further functionalization and application exploration (Lindahl, Carroll, Quinn, & Ripper, 2006).

Mechanism of Action

Without specific context (such as the compound’s use as a drug, a catalyst, etc.), it’s difficult to predict its mechanism of action. The compound’s biological activity, if any, would depend on how it interacts with biological macromolecules .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors including its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide a detailed safety profile .

Future Directions

Future research on this compound could involve exploring its potential applications (for example, in medicine or materials science), studying its reactivity and interactions with other compounds, and investigating its environmental impact .

properties

IUPAC Name

5-[[[2-(dimethylamino)-2-(4-fluorophenyl)acetyl]amino]methyl]-N-methylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O3/c1-19-16(22)14-9-8-13(24-14)10-20-17(23)15(21(2)3)11-4-6-12(18)7-5-11/h4-9,15H,10H2,1-3H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHFLIEXNXWIWFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(O1)CNC(=O)C(C2=CC=C(C=C2)F)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-({[(dimethylamino)(4-fluorophenyl)acetyl]amino}methyl)-N-methyl-2-furamide

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